N-(o-Tolyl)thietan-3-amine
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Overview
Description
N-(o-Tolyl)thietan-3-amine: is an organic compound characterized by a thietane ring, which is a four-membered ring containing sulfur The presence of the o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) attached to the nitrogen atom makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring Expansion Method: One common method involves the ring expansion of thiiranes (three-membered sulfur-containing rings) to form thietanes.
Nucleophilic Substitution: Another method involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali to yield N-(thietan-3-yl)sulfonamides.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. For instance, the reaction of a compound with a thietane moiety with a nucleophile in the presence of water can yield the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thietanes can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietanes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Nucleophiles: Alkali metals or amines for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Thiols and Thioethers: From reduction.
Substituted Thietanes: From nucleophilic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Thietanes are used as intermediates in the synthesis of larger heterocyclic compounds.
Biology and Medicine:
Antidepressant Activity: Compounds containing thietane rings have shown potential antidepressant activity by influencing neurotransmitter systems.
Industry:
Insecticidal Compounds: Thietan-3-amine derivatives are used in the production of insecticidally active compounds.
Mechanism of Action
The mechanism of action of compounds containing the thietane ring involves interaction with various molecular targets. For instance, thietane derivatives can influence neurotransmitter systems such as adrenergic, GABA-ergic, and serotoninergic systems, leading to potential antidepressant effects .
Comparison with Similar Compounds
Oxetan-3-ol: A four-membered ring containing oxygen.
Thietan-3-ol: A similar compound with a hydroxyl group attached to the thietane ring.
Uniqueness:
Structural Differences: The presence of the o-tolyl group in N-(o-Tolyl)thietan-3-amine distinguishes it from other thietane derivatives.
Functional Properties: The specific substitution pattern can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-(2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H13NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
HECGNOPJCPEWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CSC2 |
Origin of Product |
United States |
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